6-(Bromomethyl)-9H-purine

Enzyme inhibition Xanthine oxidase Covalent modification

Researchers requiring time-dependent covalent xanthine oxidase inhibition cannot substitute 6-(chloromethyl)purine without validating divergent reactivity rates. This compound provides a defined electrophilic C6-building block with superior SN2 displacement kinetics (C-Br BDE ~285 vs. ~327 kJ/mol for C-Cl), enabling ambient-temperature coupling to sensitive nucleophiles. Key supply advantages: Consistent ≥98% purity across major suppliers. Predictable reductive debromination to 6-methylpurine under anaerobic enzyme catalysis (23:1 stoichiometry). Global B2B shipping with standard R&D-use documentation.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 14225-98-0
Cat. No. B079879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-9H-purine
CAS14225-98-0
Synonyms6-(bromomethyl)-9H-purine
6-BMPU
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)CBr
InChIInChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)
InChIKeyKJRSLPCFTVMQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Bromomethyl)-9H-purine: Chemical Identity and Structure


6-(Bromomethyl)-9H-purine (CAS 14225-98-0) is a brominated purine derivative featuring a bicyclic fused imidazole-pyrimidine ring system with a reactive bromomethyl group at the C6 position [1]. This compound serves as a versatile electrophilic building block in medicinal chemistry and chemical biology, where the C-Br bond provides a defined leaving-group propensity for nucleophilic substitution and metal-catalyzed cross-coupling reactions . Its molecular formula is C₆H₅BrN₄ with a molecular weight of 213.04 g/mol [1].

✓ Electrophilic building block for purine C6-functionalization via SN2 displacement
✓ Validated mechanistic probe for covalent flavin modification studies (xanthine oxidase)
✓ Reactive bromomethyl group supports ambient-temperature conjugation with amines / thiols

6-(Bromomethyl)-9H-purine: Why Substitution Fails


Purine derivatives bearing different C6-substituents exhibit fundamentally distinct reactivity profiles that preclude direct functional interchange in synthesis workflows or biological assays. The bromomethyl group in 6-(Bromomethyl)-9H-purine confers a unique balance of leaving-group ability and steric accessibility that differs markedly from chloromethyl (lower reactivity), hydroxymethyl (inert toward nucleophilic displacement), and aminomethyl (nucleophilic rather than electrophilic character) analogs [1]. In enzyme inhibition studies, the bromo-analog demonstrates time-dependent covalent modification capacity that the chloromethyl analog fails to replicate under identical aerobic assay conditions [2]. These divergent chemical and biological behaviors necessitate compound-specific sourcing rather than class-based substitution.

! Chloromethyl analog may require elevated temperature and stronger nucleophiles, shifting reaction selectivity.
! Hydroxymethyl analog lacks an electrophilic leaving group; inert toward nucleophilic displacement and inactive in covalent enzyme inhibition.
! Aminomethyl analog presents nucleophilic rather than electrophilic character; cannot serve as direct C6-electrophile replacement.

6-(Bromomethyl)-9H-purine: Comparative Evidence vs Analogs


Covalent Xanthine Oxidase Inhibition vs Hydroxymethyl Analog

6-(Bromomethyl)-9H-purine acts as a potent, time-dependent inhibitor of bovine milk xanthine oxidase, with the inhibition requiring O₂ as an electron acceptor. Under aerobic conditions, the compound undergoes enzyme-catalyzed oxidation to a urate analog while simultaneously modifying the FAD prosthetic group, resulting in irreversible enzyme inactivation with a reactivation half-life of 31 hours at pH 7 [1]. In contrast, the 6-(hydroxymethyl)-9H-purine analog lacks the electrophilic bromine leaving group and does not undergo this reductive debromination pathway, rendering it inactive as a xanthine oxidase inhibitor under the same assay conditions [2].

Covalent XO inhibition
Cross-study comparable
Time-dependent inactivation; reactivation t1/2 31 h (pH 7)vsNo inhibitory activity
Supports covalent FAD modification studies; requires aerobic assay conditions
Bovine milk xanthine oxidase context; hydroxymethyl analog inactive
Enzyme inhibition Xanthine oxidase Covalent modification Flavoprotein Purine metabolism

Nucleophilic Substitution: Bromomethyl vs Chloromethyl Reactivity

The bromomethyl group in 6-(Bromomethyl)-9H-purine offers superior leaving-group ability compared to the chloromethyl analog due to the lower bond dissociation energy of the C-Br bond (~285 kJ/mol) versus the C-Cl bond (~327 kJ/mol) [1]. This difference translates to faster nucleophilic displacement kinetics under mild conditions, enabling efficient conjugation with amine, thiol, or alkoxide nucleophiles at ambient temperature . The chloromethyl analog (CAS 14225-97-9) requires more forcing conditions (elevated temperature or stronger nucleophiles) to achieve comparable conversion [1].

SN2 leaving-group reactivity
Class-level inference
C-Br BDE ~285 kJ/mol; rate enhancement 5–20×vsC-Cl BDE ~327 kJ/mol
May support ambient-temperature conjugation; chloromethyl requires elevated temperature
Bond dissociation energies from handbook; polar aprotic solvent context
Nucleophilic substitution Leaving group SN2 reactivity Synthetic building block Purine functionalization

Covalent FAD Adduct Formation vs 6-Methylpurine

Under anaerobic conditions, 6-(Bromomethyl)-9H-purine is reduced by xanthine oxidase to 6-methylpurine, with a partition ratio of 23:1 for reduction versus enzyme inhibition—meaning 1 mol of enzyme is completely inactivated after catalyzing the reduction of 23 mol of substrate [1]. The inactivation occurs via covalent modification of the enzyme-bound FAD, which is confirmed by activity restoration upon removal of the modified flavin and reconstitution with native FAD [1]. In contrast, 6-methylpurine (the reduction product) cannot undergo this reductive debromination and does not cause covalent FAD modification [1].

Covalent FAD adduct formation
Head-to-head
Partition ratio 23:1 (reduction:inactivation); covalent FAD adductvsNo inactivation (6-methylpurine)
Bromomethyl essential for mechanism-based inactivation; methyl analog inactive
Anaerobic conditions, bovine milk XO, pH 7; partition ratio context
Mechanism-based inhibition Flavin modification Reductive debromination Covalent adduct Xanthine oxidase

6-(Bromomethyl)-9H-purine: Application Scenarios and Advantages


Covalent Flavin Modification Studies in Xanthine Oxidase

Researchers investigating flavoprotein inhibition mechanisms should procure 6-(Bromomethyl)-9H-purine specifically for time-dependent covalent modification studies of bovine milk xanthine oxidase. Under aerobic conditions with O₂ as an electron acceptor, this compound undergoes enzyme-catalyzed reductive debromination that partitions between 6-methylpurine formation and covalent FAD modification at a defined 23:1 stoichiometry, enabling quantitative analysis of inactivation kinetics [1]. The 6-(chloromethyl) analog exhibits similar behavior but is not recommended as a direct substitute without validating differential reactivity rates, while the hydroxymethyl and methyl analogs are entirely inactive in this assay system [1].

Purine Library Synthesis via Nucleophilic Displacement

Medicinal chemistry teams synthesizing purine-based compound libraries should prioritize 6-(Bromomethyl)-9H-purine over the chloromethyl analog for C6-functionalization via SN2 displacement. The weaker C-Br bond (BDE ~285 kJ/mol) relative to C-Cl (BDE ~327 kJ/mol) enables faster reaction kinetics with amine, thiol, and alkoxide nucleophiles at ambient temperature, minimizing thermal degradation of sensitive substrates and reducing purification burden [2]. This reactivity advantage is particularly valuable when coupling the purine core to expensive or delicate nucleophiles where maximizing conversion efficiency is critical [2].

6-Methylpurine Standard Preparation by Reductive Debromination

Analytical laboratories requiring 6-methylpurine as a reference standard or metabolite analog should source 6-(Bromomethyl)-9H-purine as the preferred precursor for controlled reductive debromination. Under anaerobic conditions with xanthine oxidase catalysis, the compound is cleanly reduced to 6-methylpurine, providing a defined enzymatic route to the des-bromo product [1]. This enzymatic reduction offers a well-characterized alternative to chemical debromination methods and allows precise monitoring of conversion using established spectroscopic endpoints [1].

Application
Selection Property
Validation Focus
Covalent flavin modification studies
Electrophilic bromomethyl group for FAD modification
Time-dependent inactivation kinetics under aerobic conditions
Purine library C6-functionalization
Reactive C-Br bond for ambient-temperature SN2 displacement
Conversion efficiency with amine/thiol nucleophiles
6-Methylpurine standard preparation
Controlled enzymatic reductive debromination route
Anaerobic conversion endpoint monitoring

Technical Documentation Hub

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